1-(Pyridin-4-yl)propan-2-amine: A Technical Overview of a Heterocyclic Amine
1-(Pyridin-4-yl)propan-2-amine: A Technical Overview of a Heterocyclic Amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the known chemical properties and structure of 1-(Pyridin-4-yl)propan-2-amine. Despite its relevance as a heterocyclic amine, a class of compounds with significant interest in medicinal chemistry, detailed experimental data for this specific molecule is not extensively available in the public domain. This document compiles the existing information and offers insights based on the general characteristics of related pyridine derivatives.
Core Chemical Properties and Structure
1-(Pyridin-4-yl)propan-2-amine is a substituted pyridine derivative with a propan-2-amine group attached to the fourth position of the pyridine ring. Its chemical structure is characterized by the presence of a basic nitrogen atom in the pyridine ring and a primary amine group, both of which can act as hydrogen bond acceptors and donors, influencing its physicochemical and biological properties.
Structural Information:
The fundamental structural details of 1-(Pyridin-4-yl)propan-2-amine are outlined below.
| Identifier | Value |
| IUPAC Name | 1-(Pyridin-4-yl)propan-2-amine |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Canonical SMILES | CC(N)CC1=CC=NC=C1 |
| InChI Key | SCMJZBZLSWJQJO-UHFFFAOYSA-N |
Data sourced from PubChem.[1]
Physicochemical Properties:
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of 1-(Pyridin-4-yl)propan-2-amine are not extensively documented in publicly accessible scientific literature. However, general synthetic routes for structurally similar pyridine derivatives can provide a logical framework for its preparation. A plausible synthetic approach could involve the following conceptual workflow:
Figure 1: A conceptual synthetic workflow for 1-(Pyridin-4-yl)propan-2-amine.
This generalized pathway would likely involve a condensation reaction to form the carbon skeleton, followed by reduction and amination steps to introduce the amine functionality. The specific reagents and reaction conditions would require experimental optimization.
Analytical Characterization
The structural confirmation of 1-(Pyridin-4-yl)propan-2-amine would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity of atoms and confirming the positions of substituents on the pyridine ring and the propane chain.
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Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
While specific spectral data for this compound is not widely published, the expected spectra would show characteristic signals for the pyridine ring protons and carbons, as well as for the aliphatic protons and carbons of the propan-2-amine moiety.
Biological Activity and Signaling Pathways
The biological activity of 1-(Pyridin-4-yl)propan-2-amine has not been specifically detailed in the available literature. However, the pyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][][5][6]
Given the structural motifs present in 1-(Pyridin-4-yl)propan-2-amine, it could potentially interact with various biological targets. A hypothetical logical relationship for investigating its potential biological activity is presented below:
Figure 2: A logical diagram illustrating the potential investigation of biological activity.
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological effects and any associated signaling pathways of 1-(Pyridin-4-yl)propan-2-amine.
Conclusion
1-(Pyridin-4-yl)propan-2-amine represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While foundational structural information is available, a comprehensive understanding of its chemical and biological properties requires further experimental exploration. The information provided in this guide serves as a starting point for researchers and scientists interested in this and related heterocyclic amines. Future work should focus on obtaining empirical data for its physicochemical properties, developing and documenting a robust synthetic protocol, and conducting thorough biological screening to elucidate its pharmacological profile.
References
- 1. PubChemLite - 1-(pyridin-4-yl)propan-2-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
